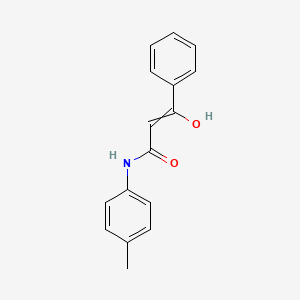![molecular formula C20H29NOS2 B14418503 2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol CAS No. 84217-68-5](/img/structure/B14418503.png)
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, substituted with tert-butyl groups and a thiazole ring. This compound is used in various industrial applications, particularly as an antioxidant to prevent the degradation of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction conditions include:
Temperature: Typically around 393 K.
Catalyst: Aluminum phenoxide.
Solvent: Toluene is often used as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Phenol and isobutene.
Conditions: Controlled temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various alkyl-substituted phenols.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. It works by:
Inhibiting Oxidation: Prevents the oxidation of other molecules by donating hydrogen atoms.
Scavenging Free Radicals: Neutralizes free radicals, thereby preventing cellular damage.
Molecular Targets: Targets include reactive oxygen species (ROS) and free radicals.
Pathways Involved: Involves pathways related to oxidative stress and cellular defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as a food additive and antioxidant.
Butylated Hydroxytoluene (BHT): Widely used as a food preservative and antioxidant.
Uniqueness
2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol is unique due to its thiazole ring, which enhances its antioxidant properties and makes it more effective in certain applications compared to other similar compounds.
Propriétés
Numéro CAS |
84217-68-5 |
|---|---|
Formule moléculaire |
C20H29NOS2 |
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(2-propan-2-ylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C20H29NOS2/c1-12(2)24-18-21-16(11-23-18)13-9-14(19(3,4)5)17(22)15(10-13)20(6,7)8/h9-12,22H,1-8H3 |
Clé InChI |
DLMYJKNNAWQHIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



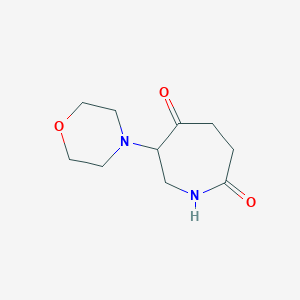
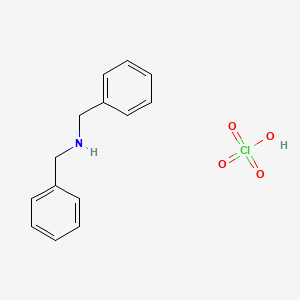
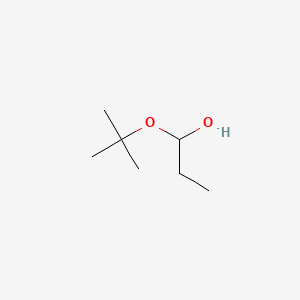
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)

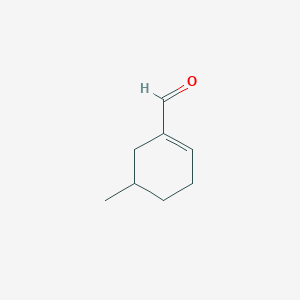
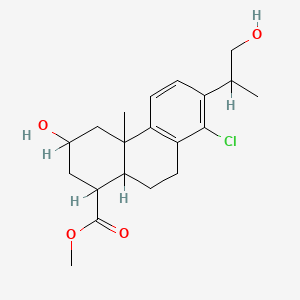
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
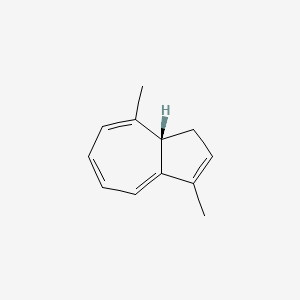
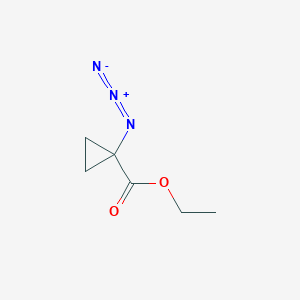
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
